molecular formula C6H4BrFO2 B13902543 3-Bromo-5-fluorobenzene-1,2-diol

3-Bromo-5-fluorobenzene-1,2-diol

Cat. No.: B13902543
M. Wt: 207.00 g/mol
InChI Key: CCIDPBRCPOIQOS-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrFO2. It is a derivative of benzene, where the hydrogen atoms at positions 3 and 5 are replaced by bromine and fluorine atoms, respectively, and the hydrogen atoms at positions 1 and 2 are replaced by hydroxyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluorobenzene-1,2-diol can be achieved through several methods. One common approach involves the bromination and fluorination of benzene derivatives. For instance, starting with a benzene ring, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position. Fluorination can be achieved using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent like Selectfluor.

Another method involves the use of diazonium salts. For example, 3,5-dibromo-2-fluoroaniline can be diazotized and then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluorobenzene-1,2-diol undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the aromatic ring.

    Nucleophilic Substitution: The hydroxyl groups can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form corresponding hydrocarbons.

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of iron (Fe) as a catalyst.

    Fluorination: Hydrogen fluoride (HF) or Selectfluor.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of the compound, such as hydrocarbons.

Scientific Research Applications

3-Bromo-5-fluorobenzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorobenzene-1,2-diol depends on its specific application. In chemical reactions, the compound acts as an electrophile or nucleophile, depending on the reaction conditions. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions .

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluorobenzene-1,2-diol is unique due to the presence of both bromine and fluorine atoms, as well as two hydroxyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-5-fluorobenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIDPBRCPOIQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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